N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide
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Overview
Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been associated with a wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives .Scientific Research Applications
Synthesis and Antimicrobial Screening
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide and its derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis involves several steps, including the formation of oxadiazole rings, which are crucial for the biological activity of these compounds. For instance, a study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the therapeutic potential of these compounds for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Effects on Enzyme Activities
Research has also been conducted on the effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activities of some transferase enzymes. These compounds have shown to influence the activities of enzymes such as glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT), indicating potential applications in studying enzyme regulation and possibly in the development of enzyme-related therapies (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Anticancer and Chemotherapeutic Applications
Further, the design and synthesis of new 1,3,4-oxadiazole derivatives have shown promising results as chemotherapeutic agents. These compounds have been evaluated for their antimicrobial activity and antiproliferative activity against selected human tumor cell lines, demonstrating potential as new cytotoxic and antimicrobial agents with improved antitumor activity (Kaya et al., 2017).
Future Directions
The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . It is also important to develop alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-13-5-3-2-4-11(13)17(22)18-9-15-19-16(21-25-15)12-8-14(24-20-12)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZFNNJFTYCATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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